Ethyl 2-(2,4-dimethylphenoxy)acetate
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Overview
Description
Ethyl 2-(2,4-dimethylphenoxy)acetate is an organic compound with the molecular formula C12H16O3 It is a derivative of phenoxyacetic acid and is characterized by the presence of an ethyl ester group attached to the phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,4-dimethylphenoxy)acetate can be synthesized through the esterification of 2-(2,4-dimethylphenoxy)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process. The reaction conditions may vary, but a common procedure involves heating the mixture at 60-80°C for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The industrial process may also incorporate purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dimethylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-(2,4-dimethylphenoxy)acetic acid or 2-(2,4-dimethylphenoxy)acetone.
Reduction: Formation of 2-(2,4-dimethylphenoxy)ethanol.
Substitution: Formation of nitro or halogenated derivatives of the phenoxy group.
Scientific Research Applications
Ethyl 2-(2,4-dimethylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-(2,4-dimethylphenoxy)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting enzymes or interfering with cellular processes. For example, it may inhibit the growth of microorganisms by disrupting their cell membrane integrity or metabolic pathways .
Comparison with Similar Compounds
Ethyl 2-(2,4-dimethylphenoxy)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorophenoxy)acetate: Similar structure but with a chlorine substituent, which may alter its reactivity and biological activity.
Ethyl 2-(2,4-dichlorophenoxy)acetate: Contains two chlorine substituents, leading to different chemical and biological properties.
Ethyl 2-(4-methylphenoxy)acetate: Lacks the additional methyl group, resulting in different steric and electronic effects.
Properties
IUPAC Name |
ethyl 2-(2,4-dimethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-12(13)8-15-11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQNVMOPPFUZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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